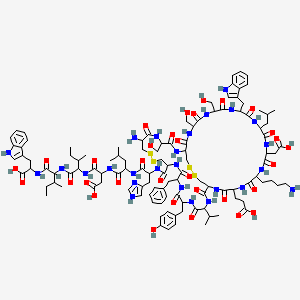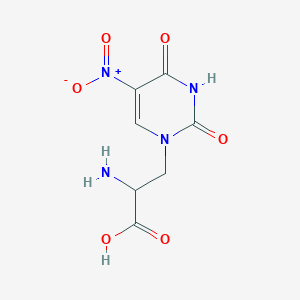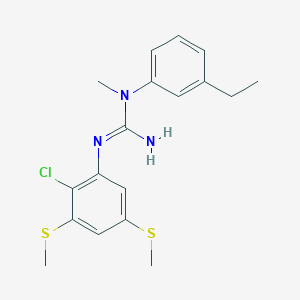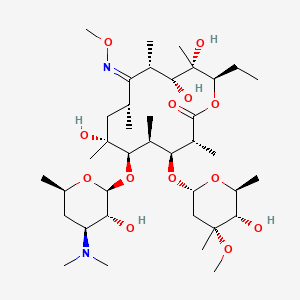
Rosamicin butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosamicin butyrate is a derivative of rosamicin, a macrolide antibiotic produced by the bacterium Micromonospora rosaria. Macrolide antibiotics are known for their broad-spectrum antibacterial activity, particularly against gram-positive bacteria. This compound is a semi-synthetic compound designed to enhance the pharmacokinetic properties of rosamicin, such as its absorption, distribution, metabolism, and excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rosamicin butyrate involves the esterification of rosamicin with butyric acid. The process typically includes the following steps:
Activation of Butyric Acid: Butyric acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated butyric acid is then reacted with rosamicin under mild conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rosamicin butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield rosamicin and butyric acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the macrolide ring.
Reduction: Reduction reactions can target the carbonyl groups in the ester moiety, converting them to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Hydrolysis: Rosamicin and butyric acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Applications De Recherche Scientifique
Rosamicin butyrate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in the study of macrolide antibiotic biosynthesis.
Mécanisme D'action
Rosamicin butyrate exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation. The inhibition of protein synthesis ultimately leads to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A semi-synthetic derivative of erythromycin with improved stability and bioavailability.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity and longer half-life compared to erythromycin.
Uniqueness of Rosamicin Butyrate
This compound is unique due to its enhanced pharmacokinetic properties, which improve its absorption and distribution in the body. This makes it a promising candidate for treating bacterial infections with fewer doses and potentially fewer side effects compared to other macrolide antibiotics.
Propriétés
Formule moléculaire |
C35H57NO10 |
|---|---|
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9R,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate |
InChI |
InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+/t20-,21-,22+,23-,24+,25+,27-,28-,31+,32-,33+,34+,35+/m1/s1 |
Clé InChI |
BXRFQJOFRKZZPI-RBGALTJNSA-N |
SMILES isomérique |
CCCC(=O)O[C@@H]1[C@H](C[C@H](O[C@H]1O[C@H]2[C@H]([C@@H](CC(=O)O[C@@H]([C@H]([C@H]3[C@@](O3)(/C=C/C(=O)[C@@H](C[C@@H]2CC=O)C)C)C)CC)O)C)C)N(C)C |
SMILES canonique |
CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,13R,15R,16R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785266.png)
![[(1S)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785267.png)
![[4-(Dimethylamino)-2-[[3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate](/img/structure/B10785275.png)
![3-[5-[3-(2-Acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785283.png)
![[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785309.png)


![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B10785328.png)
![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)

![10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B10785358.png)

![4-[3-(4-Acetylpiperazin-1-yl)-2-(naphthalen-2-ylsulfonylamino)-3-oxopropyl]benzenecarboximidamide](/img/structure/B10785361.png)

